Cas no 280774-03-0 ((1-Isopropyl-4-piperidinyl)methanol)

(1-Isopropyl-4-piperidinyl)methanol 化学的及び物理的性質
名前と識別子
-
- (1-Isopropylpiperidin-4-yl)methanol
- 4-Piperidinemethanol,1-(1-methylethyl)-
- (1-isopropyl-4-piperidyl)methanol
- (1-isopropyl-piperidin-4-yl)methanol
- (1-Isopropyl-piperidin-4-yl)-methanol
- 1-isopropyl-4-hydroxymethylpiperidine
- 1-isopropylpiperidine-4-methanol
- AB1008947
- Ambcb4010731
- FT-0683161
- KB-194059
- SureCN2943697
- MFCD08059811
- SCHEMBL2943697
- SB43023
- FLKOJXQVRBGEES-UHFFFAOYSA-N
- D82179
- 4-Piperidinemethanol,1-(1-methylethyl)-(9CI)
- [1-(propan-2-yl)piperidin-4-yl]methanol
- (1-Isopropyl-4-piperidinyl)methanol
- 280774-03-0
- 1-(1-Methylethyl)-4-piperidinemethanol
- (1-propan-2-ylpiperidin-4-yl)methanol
- CS-0154195
- (1-Isopropylpiperidin-4-yl)methanol, AldrichCPR
- AKOS005173850
- AS-66150
- DTXSID20456848
- (1 isopropyl-4-piperidyl)methanol
- ALBB-013224
- 4-piperidinemethanol, 1-(1-methylethyl)-, hydrochloride
-
- MDL: MFCD08059811
- インチ: InChI=1S/C9H19NO/c1-8(2)10-5-3-9(7-11)4-6-10/h8-9,11H,3-7H2,1-2H3
- InChIKey: FLKOJXQVRBGEES-UHFFFAOYSA-N
- ほほえんだ: CC(C)N1CCC(CC1)CO
計算された属性
- せいみつぶんしりょう: 157.14677
- どういたいしつりょう: 157.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 23.5Ų
じっけんとくせい
- 密度みつど: 0.934±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 223.2±13.0 ºC (760 Torr),
- フラッシュポイント: 81.6±18.5 ºC,
- 屈折率: 1.467
- ようかいど: 溶出度(91 g/l)(25ºC)、
- PSA: 23.47
- LogP: 1.03700
(1-Isopropyl-4-piperidinyl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB216281-1 g |
(1-Isopropyl-4-piperidinyl)methanol; 95% |
280774-03-0 | 1g |
€304.50 | 2023-06-23 | ||
abcr | AB216281-5 g |
(1-Isopropyl-4-piperidinyl)methanol; 95% |
280774-03-0 | 5g |
€1045.70 | 2023-06-23 | ||
Chemenu | CM181180-25g |
(1-Isopropylpiperidin-4-yl)methanol |
280774-03-0 | 95% | 25g |
$1683 | 2021-08-05 | |
TRC | I822216-1000mg |
(1-Isopropyl-4-piperidinyl)methanol |
280774-03-0 | 1g |
$ 431.00 | 2023-04-15 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SC035-50mg |
(1-Isopropyl-4-piperidinyl)methanol |
280774-03-0 | 95+% | 50mg |
202.0CNY | 2021-07-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I169241-1g |
(1-Isopropyl-4-piperidinyl)methanol |
280774-03-0 | 95% | 1g |
¥629.90 | 2023-09-02 | |
TRC | I822216-5g |
(1-Isopropyl-4-piperidinyl)methanol |
280774-03-0 | 5g |
$ 1465.00 | 2022-06-04 | ||
Matrix Scientific | 060479-500mg |
(1-Isopropylpiperidin-4-yl)methanol |
280774-03-0 | 500mg |
$315.00 | 2023-09-10 | ||
TRC | I822216-.5g |
(1-Isopropyl-4-piperidinyl)methanol |
280774-03-0 | .5g |
$ 224.00 | 2023-04-15 | ||
Ambeed | A399346-100mg |
(1-Isopropylpiperidin-4-yl)methanol |
280774-03-0 | 95% | 100mg |
$7.0 | 2024-07-28 |
(1-Isopropyl-4-piperidinyl)methanol 関連文献
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
(1-Isopropyl-4-piperidinyl)methanolに関する追加情報
Introduction to (1-Isopropyl-4-piperidinyl)methanol (CAS No. 280774-03-0)
(1-Isopropyl-4-piperidinyl)methanol, with the CAS number 280774-03-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperidines, which are widely studied for their diverse biological activities and potential therapeutic applications. The unique structural features of (1-Isopropyl-4-piperidinyl)methanol make it a valuable candidate for various pharmacological studies and drug development initiatives.
The chemical structure of (1-Isopropyl-4-piperidinyl)methanol consists of a piperidine ring with an isopropyl group attached to the 1-position and a methanol group at the 4-position. This specific arrangement imparts unique physical and chemical properties to the molecule, which can influence its biological activity and pharmacokinetic behavior. Recent studies have focused on elucidating the mechanisms by which this compound interacts with various biological targets, including receptors, enzymes, and ion channels.
In the realm of medicinal chemistry, (1-Isopropyl-4-piperidinyl)methanol has been explored for its potential as a lead compound in the development of novel therapeutic agents. One area of particular interest is its role as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin. These neurotransmitters play crucial roles in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and depression. Research has shown that compounds with similar structures can exhibit potent agonist or antagonist activity at these receptors, making them promising candidates for drug discovery.
Recent advancements in computational chemistry and molecular modeling have further enhanced our understanding of the structure-activity relationships (SAR) of (1-Isopropyl-4-piperidinyl)methanol. These techniques allow researchers to predict the binding affinities and selectivities of this compound for specific targets, thereby guiding the design of more effective derivatives. For instance, studies have utilized molecular docking simulations to investigate the interactions between (1-Isopropyl-4-piperidinyl)methanol and key receptors, providing insights into its mechanism of action and potential therapeutic applications.
Clinical trials are an essential step in evaluating the safety and efficacy of new drugs. While (1-Isopropyl-4-piperidinyl)methanol is still in the early stages of development, preclinical studies have shown promising results. These studies have demonstrated that the compound exhibits favorable pharmacokinetic properties, such as good oral bioavailability and low toxicity. Additionally, preliminary data suggest that it may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
The synthesis of (1-Isopropyl-4-piperidinyl)methanol typically involves multi-step processes that require careful optimization to achieve high yields and purity. Various synthetic routes have been reported in the literature, each with its own advantages and challenges. For example, one common approach involves the alkylation of piperidine followed by reduction to introduce the methanol group. Advances in synthetic methodologies have also led to more efficient and environmentally friendly processes, which are crucial for large-scale production.
In addition to its potential therapeutic applications, (1-Isopropyl-4-piperidinyl)methanol has been studied for its use in other areas of chemistry and biology. For instance, it can serve as a building block for more complex molecules or as a ligand in coordination chemistry. The versatility of this compound makes it a valuable tool for researchers across multiple disciplines.
The future prospects for (1-Isopropyl-4-piperidinyl)methanol are promising. Ongoing research aims to further refine its structure to enhance its potency and selectivity while minimizing potential side effects. Collaborative efforts between chemists, biologists, and pharmacologists are essential to advancing our understanding of this compound and translating it into clinical applications. As new findings continue to emerge, it is likely that (1-Isopropyl-4-piperidinyl)methanol will play an increasingly important role in the development of innovative therapies for a wide range of diseases.
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